molecular formula C14H27MnO2+ B12645305 Manganese(2+) myristate CAS No. 20243-64-5

Manganese(2+) myristate

Cat. No.: B12645305
CAS No.: 20243-64-5
M. Wt: 282.30 g/mol
InChI Key: FTUIBTGSMYHJRD-UHFFFAOYSA-M
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Description

Significance of Manganese(II) Coordination Compounds in Contemporary Chemical Science

Manganese(II) coordination compounds are a cornerstone of modern chemical science, owing to the versatile properties of the Mn(II) ion. With a d5 electron configuration, Mn(II) complexes can adopt a variety of coordination geometries, including octahedral and tetrahedral, and exhibit interesting magnetic, optical, and catalytic properties. ontosight.airaijmr.com These characteristics make them pivotal in diverse fields. In biology, manganese is an essential trace element found in the active sites of numerous enzymes. nih.gov This has spurred the development of synthetic Mn(II) complexes as models for these biological systems and as potential therapeutic agents. nih.govnih.gov

Furthermore, the catalytic activity of manganese complexes is widely exploited in industrial processes, including oxidation reactions and polymerization. raijmr.comontosight.ai Their magnetic properties are also a subject of intense research, with applications ranging from materials science to medical imaging. raijmr.comtandfonline.com The ability of Mn(II) to readily change its coordination environment and participate in redox processes contributes to its broad utility and sustained academic interest. nih.gov

Myristate Ligands in Metal Complex Chemistry

Myristic acid, a saturated fatty acid with a 14-carbon chain, and its conjugate base, myristate, are important ligands in coordination chemistry. ontosight.ai As a long-chain carboxylate, myristate can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. This versatility allows for the formation of a wide array of metal complexes with diverse structures, from simple mononuclear species to complex coordination polymers.

The long hydrocarbon tail of the myristate ligand imparts significant lipophilicity to its metal complexes, influencing their solubility and interaction with nonpolar environments. This property is particularly relevant in the synthesis of metal soaps, which have applications as drying agents, lubricants, and in the preparation of nanomaterials. raijmr.combeilstein-journals.org The study of metal myristates, therefore, provides insights into the fundamental principles of coordination chemistry and opens avenues for the development of new functional materials.

Scope and Research Imperatives for Manganese(2+) Myristate Systems

Despite the individual importance of Mn(II) ions and myristate ligands, dedicated research on this compound is surprisingly limited. Much of the existing literature focuses on its industrial applications, such as a drier in paints and coatings, rather than a fundamental exploration of its chemical and physical properties. ontosight.aiontosight.ai There is a clear need for comprehensive studies on its synthesis, structural characterization, and spectroscopic analysis to fully understand its coordination behavior.

Future research should aim to elucidate the precise crystal structure of this compound, which remains to be definitively determined. Investigating its magnetic properties could reveal interesting phenomena arising from the interaction of Mn(II) centers bridged by carboxylate ligands. Furthermore, exploring its potential as a precursor for the synthesis of manganese oxide nanoparticles could open up new applications in catalysis and materials science. A deeper understanding of this compound will not only contribute to the broader knowledge of metal carboxylates but also potentially unlock new technological applications.

Research Findings on this compound

While dedicated academic studies are not abundant, some key information regarding the synthesis and properties of this compound has been reported.

Synthesis and General Properties

This compound is typically synthesized via a metathesis reaction. raijmr.comevitachem.com This involves the reaction of a soluble manganese(II) salt, such as manganese chloride, with a soluble myristate salt, like potassium myristate. raijmr.comsocialresearchfoundation.com The less soluble this compound then precipitates from the solution.

The compound is a metal soap, appearing as a white or off-white solid at room temperature. ontosight.aievitachem.com Its chemical formula is Mn(C₁₄H₂₇COO)₂. ontosight.ai Due to its ionic nature and the long hydrocarbon chains of the myristate ligands, it has a high melting point and is generally insoluble in water but soluble in organic solvents. evitachem.comwikipedia.org

Table 1: General Properties of this compound

Property Value Reference(s)
Chemical Formula Mn(C₁₄H₂₇COO)₂ ontosight.ai
Appearance White or off-white solid evitachem.com

| Solubility | Insoluble in water, soluble in organic solvents | evitachem.comwikipedia.org |

Thermal Decomposition

Thermogravimetric analysis (TGA) has been used to study the thermal decomposition of this compound. raijmr.comsocialresearchfoundation.com The decomposition process is reported to occur in stages, initially involving the loss of any residual water or carbon dioxide, followed by the main decomposition step where a ketone is eliminated, ultimately leading to the formation of manganese oxide as the final residue. raijmr.com The decomposition reaction is described as being kinetically of zero order. raijmr.comsocialresearchfoundation.com

Table 2: Thermal Decomposition Data for this compound

Parameter Observation Reference(s)
Decomposition Products Ketone, Carbon Dioxide, Manganese Oxide raijmr.com
Reaction Order Zero raijmr.comsocialresearchfoundation.com

| Activation Energy | Reported in the range of 13.81-25.48 kcal/mol for related soaps | raijmr.com |

Properties

CAS No.

20243-64-5

Molecular Formula

C14H27MnO2+

Molecular Weight

282.30 g/mol

IUPAC Name

manganese(2+);tetradecanoate

InChI

InChI=1S/C14H28O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+2/p-1

InChI Key

FTUIBTGSMYHJRD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies for Manganese 2+ Myristate and Analogous Manganese Ii Carboxylates

Direct Metathesis Approaches

Direct metathesis, or double decomposition, stands as a primary and widely utilized method for synthesizing manganese(2+) myristate and similar long-chain carboxylates. smolecule.com This approach is typically a two-step process that involves the initial formation of a soluble alkali metal salt of the desired carboxylic acid, followed by a precipitation reaction with a soluble manganese(II) salt.

The first step involves the saponification of a carboxylic acid, such as myristic acid, with an alkali metal hydroxide like sodium hydroxide or potassium hydroxide. scialert.netdocsdrive.com This reaction is often performed in a liquid phase at elevated temperatures, for instance, 80-85°C, to ensure the carboxylic acids, which have relatively high melting points, are in a molten state and react completely. scialert.netdocsdrive.comresearchgate.net

In the second step, the resulting sodium or potassium carboxylate solution is reacted with an aqueous solution of a manganese(II) salt, commonly manganese chloride. smolecule.comscialert.net This causes the immediate precipitation of the insoluble manganese(II) carboxylate. The precipitate is then thoroughly washed with distilled water and a solvent like acetone (B3395972) to remove any remaining impurities and residual salts. smolecule.com

The general chemical equation for the metathesis reaction is:

2 RCOOM(alkali) + MnCl₂ → Mn(OOCR)₂ (s) + 2 M(alkali)Cl

Carboxylic Acid Alkali Hydroxide Manganese Salt Reaction Temperature Product Reference
Myristic AcidPotassium HydroxideManganese ChlorideReflux (6-8 hrs)This compound smolecule.com
Lauric AcidSodium HydroxideManganese Chloride80-85°CManganese Laurate scialert.netdocsdrive.com
Palmitic AcidSodium HydroxideManganese Chloride80-85°CManganese Palmitate scialert.netdocsdrive.com
Stearic AcidSodium HydroxideManganese Chloride80-85°CManganese Stearate (B1226849) scialert.netdocsdrive.com

Solution-Phase Synthesis Techniques

Beyond metathesis, other solution-phase techniques have been developed for the synthesis of manganese(II) carboxylates. These methods offer alternative routes that can provide advantages in terms of purity, reaction conditions, or the physical form of the product.

One alternative approach is the direct reaction of manganese compounds like oxides, hydroxides, or carbonates with a carboxylic acid. smolecule.com A notable example is the reaction of manganese(II) acetate (B1210297) with myristic acid under controlled conditions to form this compound. smolecule.com Another method involves a solid-state or molten-phase synthesis, where, for example, manganese(II) acetate is heated with an ionic liquid like 1-ethyl-3-methylimidazolium acetate to form complex manganese acetate chain compounds. nih.gov This highlights the versatility of manganese(II) acetate as a precursor in non-aqueous, solution-like environments.

The sol-gel process represents another sophisticated solution-phase technique. In this method, manganese precursors such as manganese acetate or manganese chloride are dissolved in a solvent (e.g., ethanol) to form a sol. researchgate.net The addition of a complexing agent, such as oxalic acid or tartaric acid, leads to the formation of a gel. researchgate.netmdpi.com This gel is then dried and calcined at high temperatures to yield manganese oxide materials. researchgate.net While often used for oxides, this method demonstrates a solution-based route for creating complex manganese structures from carboxylate precursors.

Synthesis Method Manganese Precursor Reactant/Complexing Agent Key Condition Product Type Reference
Direct ReactionManganese(II) acetateMyristic AcidControlled heatingThis compound smolecule.com
Molten-PhaseManganese(II) acetate1-ethyl-3-methylimidazolium acetateHeating to 110°CManganese acetate complex nih.gov
Sol-GelManganese(II) acetateOxalic AcidGelation and calcinationManganese oxide researchgate.net
Pechini Sol-GelManganese(II) nitrateTartaric Acid, 1,2-propanediolHeating to 140°CManganese ferrite mdpi.com

Nanoparticle Synthesis Routes Involving Manganese(II) Precursors

Manganese(II) carboxylates, particularly manganese(II) acetate, serve as crucial precursors in the synthesis of various manganese-based nanoparticles. These methods focus on creating materials with controlled size and morphology for applications in catalysis and electronics. ijnc.ir

Green synthesis has emerged as an environmentally friendly approach. This method utilizes natural products, such as plant extracts, as reducing and stabilizing agents. For instance, manganese dioxide nanoparticles have been synthesized from aqueous manganese(II) acetate using lemon extract as a reducing agent and turmeric extract (curcumin) as a stabilizer. scientificarchives.comjapsonline.com The reaction variables, including temperature, pH, and the ratio of the extract, are optimized to control the formation of the nanoparticles. scientificarchives.com

Co-precipitation is another common and cost-effective method. It involves the reaction of a soluble manganese salt, like manganous sulphate, with an alkaline solution, such as sodium hydroxide, to precipitate manganese oxide nanoparticles. ijnc.ir The resulting precipitate is collected, dried, and calcined to obtain the final nanoparticle product. ijnc.ir

Microbial synthesis offers a biological route to nanoparticle formation. Microorganisms like the yeast Saccharomyces cerevisiae have been shown to reduce potassium permanganate (B83412) to synthesize manganese dioxide nanoparticles. nih.gov This bio-synthesis route is valued for being cost-effective and eco-friendly, operating at low temperatures without the need for external catalysts. nih.gov

Synthesis Route Manganese(II) Precursor Reducing/Precipitating Agent Stabilizer Resulting Nanoparticle Reference
Green SynthesisManganese(II) acetateLemon ExtractTurmeric (Curcumin)Manganese dioxide (MnO₂) scientificarchives.comjapsonline.com
Co-precipitationManganous sulphateSodium HydroxideNone specifiedManganese oxide (MnO) ijnc.ir
Microbial SynthesisPotassium permanganate*Saccharomyces cerevisiaeSaccharomyces cerevisiae componentsManganese dioxide (MnO₂) nih.gov

Note: While the precursor is Mn(VII), this demonstrates a relevant biological route for manganese nanoparticle synthesis.

Advanced Characterization Techniques for Manganese 2+ Myristate Systems

Spectroscopic Analysis of Electronic and Vibrational Properties

Spectroscopy provides a powerful lens into the molecular and electronic dynamics of manganese(2+) myristate. By interacting with electromagnetic radiation, the compound reveals information about its electron orbitals, the vibrational modes of its chemical bonds, and the spin state of the central manganese ion.

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, investigates the electronic transitions within a molecule. For high-spin manganese(II) complexes, which have a d⁵ electron configuration, the d-d electronic transitions are spin-forbidden. This results in very weak absorption bands and typically gives Mn(II) compounds a very pale pink or near-colorless appearance.

The absorption spectrum of a typical high-spin Mn(II) complex would show no strong d-d transitions in the visible region due to the spin-forbidden nature of these transitions. researchgate.net Any intense absorptions are generally observed in the ultraviolet region and are attributed to charge-transfer transitions, where an electron moves from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa. researchgate.netillinois.edu These transitions are much more intense than the weak d-d bands. For this compound, the pale pink color suggests that the electronic environment is dominated by these weak, spin-forbidden transitions. wikipedia.org

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a crucial technique for studying the vibrational modes of molecules, providing a "fingerprint" based on the stretching and bending of chemical bonds. nih.gov In the context of this compound, IR spectroscopy is particularly effective for confirming the formation of the salt and characterizing the coordination between the manganese(II) ion and the myristate carboxylate group. researchgate.net

The key diagnostic region in the IR spectrum is where the carboxylate (COO⁻) stretching vibrations appear. Myristic acid, the precursor, shows a characteristic C=O stretching band for the carboxylic acid group around 1700 cm⁻¹. Upon formation of the this compound salt, this band disappears and is replaced by two new bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxylate anion. researchgate.net The positions of these bands and the separation between them (Δν = ν_as - ν_s) provide insight into the coordination mode of the carboxylate ligand to the manganese ion.

Characteristic Infrared Frequencies for Metal Carboxylates
Vibrational ModeTypical Wavenumber (cm⁻¹) for Myristic AcidTypical Wavenumber (cm⁻¹) for Metal MyristateAssignment
ν(C=O)~1700-Carboxylic acid carbonyl stretch
ν_as(COO⁻)-1540 - 1560Asymmetric carboxylate stretch
ν_s(COO⁻)-1390 - 1440Symmetric carboxylate stretch
ν(CH₂)2917 - 28452917 - 2845CH₂ stretching in the alkyl chain

Data compiled from studies on various metal carboxylates, including terbium and samarium myristate. researchgate.netresearchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Zero-Field Splitting

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons. It is particularly well-suited for characterizing manganese(II) complexes. The Mn(II) ion has a high-spin d⁵ electronic configuration (S = 5/2), making it EPR active. nih.gov

The EPR spectrum of a typical Mn(II) complex at X-band frequency is characterized by a prominent six-line pattern centered around a g-value close to 2.00. nih.gov This sextet arises from the hyperfine coupling between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn isotope (I = 5/2, 100% natural abundance). nih.gov

In systems with lower symmetry, the degeneracy of the spin states can be lifted even in the absence of a magnetic field, an effect known as zero-field splitting (ZFS). acs.orgresearchgate.net ZFS is described by the parameters D (axial) and E (rhombic) and significantly influences the appearance of the EPR spectrum, often causing broadening of the hyperfine lines and the appearance of additional transitions. nih.govresearchgate.net High-field EPR spectroscopy can be employed to accurately determine these ZFS parameters, which provide detailed information about the coordination geometry and symmetry of the Mn(II) ion's environment. nih.govacs.org

Typical EPR Parameters for High-Spin Mn(II) Complexes
ParameterTypical ValueInformation Gained
g_iso~2.00Confirms the presence of Mn(II) with a spherically symmetrical spin distribution. nih.gov
A(⁵⁵Mn)230 - 270 MHzMeasures the hyperfine interaction; its magnitude indicates the degree of covalency in the Mn-ligand bonds. nih.gov
D (Zero-Field Splitting)Variable (e.g., +2.72 GHz for Mn(II)-MntC)Quantifies the axial distortion from cubic symmetry in the ligand field. nih.gov
E/D (Rhombicity)0 to 1/3Describes the degree of rhombic (lower-symmetry) distortion. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of a material. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can determine their binding energies, which are characteristic of a specific element and its oxidation state.

For manganese compounds, the Mn 2p and Mn 3s regions of the spectrum are particularly useful. The Mn 2p region shows two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, due to spin-orbit coupling. The binding energy of the main Mn 2p₃/₂ peak for Mn(II) is typically found around 641-642 eV. Furthermore, the Mn 3s region exhibits multiplet splitting, where the energy separation (ΔE) between the split peaks is highly sensitive to the number of unpaired 3d electrons and thus the oxidation state. For Mn(II) compounds like MnO, this splitting is characteristically large, around 6.0 eV.

Representative XPS Binding Energies for Manganese Oxidation States
Spectral RegionParameterTypical Value for Mn(II)Typical Value for Mn(III)Typical Value for Mn(IV)
Mn 2p₃/₂Binding Energy (eV)~641.0 - 642.0~641.5 - 642.5~642.0 - 643.0
Mn 3sMultiplet Splitting (ΔE in eV)5.7 - 6.1~5.5~4.7

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

X-ray Absorption Near Edge Structure (XANES) spectroscopy, performed at a synchrotron source, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. By tuning the X-ray energy across an element's absorption edge (the Mn K-edge for manganese), a spectrum is generated that is sensitive to the local electronic and geometric structure. nih.gov

The energy of the absorption edge shifts to higher values as the oxidation state of the manganese increases. nih.govanl.gov Therefore, by comparing the edge position of this compound to that of known manganese standards (e.g., MnO for Mn(II), Mn₂O₃ for Mn(III)), its +2 oxidation state can be unequivocally confirmed. researchgate.netnih.gov Additionally, the pre-edge region of the XANES spectrum, which arises from 1s→3d transitions, is sensitive to the coordination environment. anl.govaps.org The intensity and shape of these pre-edge features can help distinguish between different coordination geometries (e.g., octahedral vs. tetrahedral). aps.org

Mn K-edge XANES Features for Different Oxidation States
FeatureMn(II)Mn(III)Mn(IV)
Pre-edge Feature Position (eV)Lower EnergyIntermediate EnergyHigher Energy
Main Edge Position (Inflection Point, eV)~6547~6549 - 6551~6552 - 6554

Energies are approximate and depend on the specific compound and reference calibration. nih.govresearchgate.net

Structural Elucidation via Diffraction and Scattering Methods

While spectroscopy probes electronic and vibrational properties, diffraction and scattering techniques are essential for determining the long-range atomic order and crystal structure. Metal soaps like this compound often form layered structures.

X-ray Diffraction (XRD) is the primary tool for determining the crystal structure of solid materials. uitm.edu.my For polycrystalline powders of this compound, the XRD pattern consists of a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are unique to the material's crystal lattice. A key feature in the XRD patterns of metal soaps is a series of intense, low-angle reflections that correspond to the long spacing between the layers of metal ions, separated by the long myristate alkyl chains. mdpi.comresearchgate.net Analysis of the XRD pattern can determine the unit cell dimensions and the packing arrangement of the molecules. For the related manganese stearate (B1226849), high-resolution X-ray diffraction has been used to study the structure of single and multiple molecular layers. ibm.com

Small-angle X-ray scattering (SAXS) can also provide information on larger-scale structures, such as the aggregation and ordering of metal soap molecules in solution or in amorphous phases. acs.org

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials like manganese(II) myristate. As a metal carboxylate, it is expected to form a lamellar, layered structure in the solid state. The long myristate chains would align, creating planes of manganese ions coordinated to the carboxylate head groups, separated by layers of the hydrocarbon tails.

In studies of analogous long-chain manganese carboxylates, such as manganese stearate, high-resolution XRD has been used to precisely measure the spacing between these layers. ibm.com The diffraction pattern for such a material typically consists of a series of (00l) Bragg peaks, which correspond to the repeating distance of the layers. ibm.com By analyzing the positions of these peaks, the interlayer spacing, or d-spacing, can be calculated, providing direct insight into the molecular arrangement and packing of the myristate chains.

Furthermore, XRD is essential for identifying the crystalline phases of the final products after thermal decomposition. The thermal treatment of manganese carboxylates in air typically yields various manganese oxides. uitm.edu.my XRD analysis can unambiguously identify these resulting phases, such as MnO, Mn₂O₃, or Mn₃O₄, by comparing the experimental diffraction pattern to standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). researchgate.net The sharpness and intensity of the diffraction peaks also provide information about the crystallinity and average crystallite size of the material, which can be estimated using the Scherrer equation. researchgate.net

Typical XRD Data Interpretation for Manganese Oxide Composite
ParameterInformation ObtainedExample Finding
Phase IdentificationIdentifies the specific crystalline compounds present in the sample.A composite material was found to contain both Mn₃O₄ (hausmannite) and MnO₂ phases. uitm.edu.my
Phase CompositionQuantifies the relative amounts of each crystalline phase.The composite consisted of approximately 74.2% Mn₃O₄ and 25.8% MnO₂. uitm.edu.my
CrystallinityDetermines the proportion of crystalline versus amorphous material.The sample was highly crystalline at 74.7%, with 25.3% being amorphous. uitm.edu.my
Average Crystallite SizeCalculated using the Scherrer equation from peak broadening.The average crystallite size for the Mn₃O₄ phase was 22 nm.
Lattice ParametersDefines the size and shape of the unit cell for each crystalline phase.The Mn₃O₄ phase exhibited a tetragonal structure with lattice parameters a = 5.705 Å and c = 9.473 Å.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solution Structures

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique ideal for determining the local atomic structure around manganese ions in non-crystalline systems, such as in solution. mat-cs.com Unlike XRD, EXAFS does not require long-range crystalline order, making it suitable for analyzing the immediate coordination environment of the Mn(2+) ion in manganese(II) myristate when dissolved in a suitable solvent. mpg.dewikipedia.org

The technique works by tuning X-rays to the absorption edge of manganese. The fine structure in the absorption spectrum that extends beyond this edge contains information about the neighboring atoms. sgservice.com.tw Analysis of the EXAFS spectrum can yield precise information on several key structural parameters:

Coordination Number (CN): The number of nearest-neighbor atoms directly bonded to the central manganese atom.

Bond Distances: The precise distances between the manganese atom and its neighbors (e.g., Mn-O bond lengths from the myristate carboxylate groups or solvent molecules).

Type of Neighboring Atoms: EXAFS can distinguish between different types of neighboring atoms (e.g., oxygen, nitrogen, or carbon) based on how they scatter the ejected photoelectron. nih.gov

Thermal Analysis of Decomposition Pathways

Thermogravimetric Analysis (TGA) for Reaction Kinetics and Activation Energy

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition pathways of manganese(II) myristate. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition events occur.

For manganese carboxylates, thermal stability generally increases with the length of the hydrocarbon chain. scialert.net Therefore, manganese(II) myristate is expected to have a high decomposition temperature, making it stable for applications such as a prodegradant additive in polymers like polyethylene, which are processed at elevated temperatures. scialert.net The decomposition of manganese(II) myristate in an inert atmosphere would proceed through the cleavage of the carboxylate group, leading to the formation of manganese carbonate or oxide and various organic byproducts. In the presence of air, the decomposition is an oxidative process that typically occurs in multiple steps, culminating in the formation of a stable manganese oxide residue (e.g., Mn₂O₃ or Mn₃O₄). sdu.dk

The data from TGA can be used to perform kinetic analysis of the decomposition reaction. By conducting experiments at several different heating rates, the activation energy (Ea) for each decomposition step can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models. This provides quantitative insight into the energy barrier for the decomposition process.

Thermal Properties of Analogous Manganese Carboxylates
CompoundOnset Melting Point (°C)Decomposition Temperature Range (°C)
Manganese Laurate (C12)105.0~300 - 450
Manganese Palmitate (C16)111.3~320 - 460
Manganese Stearate (C18)114.7~350 - 470

Data derived from studies on similar long-chain manganese carboxylates. scialert.net

Electrochemical Characterization of Redox Behavior

Cyclic Voltammetry Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of chemical species. For manganese(II) myristate, CV can provide valuable information about the accessibility and stability of different manganese oxidation states (e.g., Mn(II), Mn(III), Mn(IV)). The experiment involves scanning the potential of an electrode in a solution containing the compound and measuring the resulting current.

In a typical CV experiment on a manganese(II) complex, one would expect to observe one or two redox couples. electrochemsci.org

Mn(II)/Mn(III) Couple: An anodic peak corresponding to the oxidation of Mn(II) to Mn(III) and a corresponding cathodic peak for the reverse reduction.

Mn(III)/Mn(IV) Couple: A second oxidation peak at a more positive potential corresponding to the Mn(III) to Mn(IV) transition. electrochemsci.org

The separation between the anodic and cathodic peak potentials (ΔEp) for a given couple provides insight into the reversibility of the electron transfer process; a value close to 59/n mV (where n is the number of electrons) indicates a reversible process, while larger values suggest quasi-reversible or irreversible behavior. scispace.com

By varying the scan rate (ν), the nature of the redox process can be investigated. For a diffusion-controlled process, where the reaction rate is limited by the transport of the analyte to the electrode surface, the peak current (Ip) will be linearly proportional to the square root of the scan rate (ν¹/²). electrochemsci.org This analysis helps confirm that the observed redox events are intrinsic to the dissolved manganese complex. The exact potentials of these redox events are highly dependent on the solvent, the supporting electrolyte, and the coordination environment of the manganese ion provided by the myristate ligands.

Morphological and Colloidal Characterization

The morphological characterization of manganese(II) myristate pertains to its form in the solid state and its behavior as a precursor for colloidal systems. As a solid, manganese(II) myristate, like other metal soaps, is typically a fine powder with a very low bulk density. scialert.netdocsdrive.com

More significantly, manganese(II) myristate is an important precursor in the synthesis of manganese oxide nanoparticles via thermal decomposition. researchgate.netnih.gov The morphology of the resulting nanoparticles is a critical property that dictates their performance in applications such as catalysis and energy storage. Advanced microscopy techniques are used for this characterization:

Scanning Electron Microscopy (SEM): SEM provides information on the surface morphology, particle shape, and aggregation of the resulting manganese oxide materials. It can reveal structures such as spongy, porous networks, or agglomerates of smaller particles. icm.edu.pl

Transmission Electron Microscopy (TEM): TEM offers higher resolution images, allowing for the determination of the primary particle size, size distribution, and shape of individual nanoparticles. mdpi.com It can distinguish between morphologies like nanospheres, nanoflakes, or nanorods. researchgate.netijartet.com High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, confirming the crystallinity of the nanoparticles. nih.gov

When these manganese oxide nanoparticles are dispersed in a solvent, they form a colloidal suspension. Characterizing these colloids involves techniques like Dynamic Light Scattering (DLS) to measure the hydrodynamic size of the particles and their aggregates in the liquid phase, as well as zeta potential measurements to assess their surface charge and colloidal stability.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanomaterials, offering high-resolution imaging to determine their size, shape, and crystallinity. For this compound systems, particularly those synthesized as nanoparticles, TEM analysis reveals key morphological features. By directing a beam of electrons through an ultrathin sample, TEM can produce images with resolutions down to the atomic scale.

High-resolution TEM (HRTEM) can further detail the crystalline structure of the nanoparticles, allowing for the visualization of lattice fringes and the identification of crystal defects. The statistical analysis of TEM images from a large ensemble of nanoparticles provides a distribution of particle sizes and shapes, which is crucial for understanding the material's properties. In the context of this compound, TEM could be used to observe the arrangement of the manganese carboxylate structures, confirming the formation of discrete nanoparticles, nanorods, or other morphologies depending on the synthesis conditions. The technique can also be combined with energy-dispersive X-ray spectroscopy (EDS) to confirm the elemental composition, mapping the distribution of manganese within the observed nanostructures.

Dynamic Light Scattering (DLS) and Colloidal Stability Assessment

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of small particles in suspension and to assess their colloidal stability. The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles, and their speed is directly related to the particle size through the Stokes-Einstein equation; smaller particles move faster, causing more rapid intensity fluctuations.

For this compound dispersed in a solvent, DLS measures the hydrodynamic diameter (Dh), which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This is a critical parameter for understanding how the particles behave in a liquid medium. DLS is exceptionally sensitive to the presence of small aggregates, making it a powerful tool for monitoring the colloidal stability of a suspension over time. A stable colloid will show a consistent hydrodynamic diameter, whereas an unstable system will show a growing particle size as aggregation occurs.

The results from a DLS measurement are typically presented as a size distribution profile and a Polydispersity Index (PDI), which indicates the breadth of the size distribution.

Table 1: Example DLS Data for a Colloidal Suspension of this compound Nanoparticles

ParameterValueDescription
Z-Average (d.nm)125.3The intensity-weighted mean hydrodynamic size.
Polydispersity Index (PDI)0.18A dimensionless measure of the broadness of the size distribution. A value < 0.2 indicates a relatively narrow size distribution.
Peak 1 Mean (d.nm)122.8The mean hydrodynamic diameter of the main particle population.
Peak 1 Std. Dev (d.nm)25.6The standard deviation of the main particle population size.
Stability over 24hStableThe Z-Average and PDI showed no significant change over a 24-hour period, indicating good colloidal stability.

Nitrogen Physisorption for Porosity Characterization

Nitrogen physisorption, typically conducted at 77 K (the boiling point of liquid nitrogen), is a standard technique for determining the specific surface area and porosity of solid materials. The method involves measuring the amount of nitrogen gas that physically adsorbs onto a solid surface as a function of relative pressure. The resulting adsorption-desorption isotherm provides detailed information about the material's porous structure.

While bulk this compound is not inherently porous, this technique is highly relevant for nanostructured materials synthesized using this compound as a precursor or template. The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area. The shape of the isotherm itself can be classified according to IUPAC standards, which relates to the nature of the porosity (microporous, mesoporous, or macroporous). For instance, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials. Further analysis, often using the Barrett-Joyner-Halenda (BJH) method, can be applied to the desorption branch of the isotherm to calculate the pore size distribution and total pore volume.

Table 2: Hypothetical Nitrogen Physisorption Data for a Mesoporous Manganese-Based Material

ParameterValueUnitMethod
BET Surface Area150.2m²/gBrunauer-Emmett-Teller
Total Pore Volume (at P/P₀ ≈ 0.99)0.25cm³/gGurvich Rule
Average Pore Diameter6.6nmBJH Desorption
Isotherm TypeIV-IUPAC Classification
Hysteresis TypeH3-IUPAC Classification

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for characterizing the magnetic properties of materials containing paramagnetic centers like manganese(2+). Dynamic, or AC, magnetic susceptibility is particularly informative as it probes the relaxation dynamics of the magnetic moments. This technique involves applying a small, oscillating magnetic field and measuring the in-phase (χ') and out-of-phase (χ'') components of the material's response as a function of temperature and frequency.

The in-phase component, χ', represents the real part of the susceptibility and is related to the reversible magnetization of the sample. The out-of-phase component, χ'', is the imaginary part and is non-zero only when the relaxation of the magnetic moments is too slow to keep up with the oscillating field, indicating energy dissipation. A peak in the χ''(T) curve signifies a slow magnetic relaxation process, a hallmark of single-molecule magnets (SMMs).

For manganese carboxylate complexes, such as the structurally similar manganese(II) stearate, AC susceptibility studies can reveal slow magnetic relaxation. The frequency dependence of the peak in χ'' can be used to determine the characteristic relaxation time (τ) at different temperatures. By fitting this data to the Arrhenius law, key parameters such as the effective energy barrier for spin reversal (Ueff) and the pre-exponential factor (τ₀) can be extracted. These parameters provide fundamental insights into the magnetic anisotropy and quantum behavior of the manganese centers within the myristate matrix.

Table 3: Magnetic Relaxation Parameters for a Manganese Carboxylate System Derived from AC Susceptibility Data

ParameterSymbolValueUnit
Effective Energy BarrierUeff / k_B50.2 (±0.7)K
Pre-exponential Factorτ₀1.27 (±0.26) x 10⁻⁷s

Data is analogous to findings for Mn12-stearate single-molecule magnets, which are structurally similar to this compound complexes.

Theoretical and Computational Investigations of Manganese 2+ Myristate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of manganese(2+) myristate at the atomic level. These methods are used to describe the distribution of electrons within the molecule and the nature of the chemical bonds between the manganese ion and the myristate ligands.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of transition metal complexes due to its favorable balance of accuracy and computational cost. In systems analogous to this compound, DFT has been successfully applied to explore various properties.

DFT calculations are instrumental in determining the ground electronic state and spin configuration of manganese(II) complexes. For Mn(II), which has a d⁵ electron configuration, high-spin (S = 5/2) states are common, and DFT can accurately predict the stability of this state. rsc.org For instance, studies on manganese porphyrins have used DFT to show that while a crystalline environment can enforce a high-spin state, the free molecule might favor an intermediate-spin (S = 3/2) ground state. nih.gov This highlights the sensitivity of the electronic structure to the molecular environment, a factor that would be critical in theoretical models of this compound.

The nature of the bonding between the manganese center and the carboxylate groups of the myristate ligands can be thoroughly analyzed using DFT. Calculations can reveal the degree of covalency in the Mn-O bonds and the charge distribution across the complex. acs.org In related manganese-oxo dimers with carboxylate bridges, DFT calculations have shown strong metal-ligand covalency. acs.org Furthermore, DFT can be used to calculate magnetic exchange coupling constants (J) in polynuclear manganese carboxylate clusters, providing insight into the magnetic properties of the material. nih.govdntb.gov.ua

Time-dependent DFT (TDDFT) is an extension of DFT that can be used to study excited states and predict electronic absorption spectra (UV-Vis). nih.govnih.gov For manganese complexes, TDDFT calculations help in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or d-d transitions. nih.govresearchgate.net These calculations are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound.

Below is a table summarizing typical parameters obtained from DFT calculations on manganese(II) carboxylate and related systems.

Calculated Property DFT Functional/Method Typical System Studied Significance for Mn(2+) Myristate
Ground State SpinB3LYP, PBE0Mn(II) porphyrins, Mn(II) macrocyclesPredicts the magnetic ground state (e.g., high-spin S=5/2).
Mn-O Bond LengthsB3LYP-D3, M06Mn(II) complexes with O-donor ligandsProvides optimized geometric parameters. rsc.org
Mulliken/NPA ChargesB3LYP, PBEMn-oxo dimers with carboxylate bridgesDescribes charge distribution and bond ionicity/covalency. acs.org
HOMO-LUMO GapCAM-B3LYP, B3PW91Mn carbonyl complexes, Mn macrocyclesIndicates electronic stability and potential reactivity. nih.govnih.gov
Magnetic Coupling (J)B3LYP, BP86 (Broken-Symmetry)Bridged Mn(II) carboxylate dimersExplains magnetic behavior (ferro- vs. antiferromagnetic). nih.gov
UV-Vis TransitionsTDDFT (e.g., CAM-B3LYP)Mn(I) tricarbonyls, Mn(II) complexesPredicts and interprets electronic spectra. nih.govresearchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using DFT, offers a window into the reaction mechanisms involving manganese complexes, which can be extended to understand the potential catalytic or reactive behavior of this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation barriers, and determine the most likely reaction pathways. researchgate.netnih.gov

For example, DFT studies on manganese corrole complexes have provided detailed mechanistic insights into the activation of dioxygen. rsc.org These calculations revealed the necessity of an axial ligand for O₂ binding and elucidated a multi-step pathway involving the formation of Mn(IV)-superoxo and Mn(V)-oxo species. The study identified the rate-limiting step and characterized all intermediates and transition states along the reaction coordinate. rsc.org Such a computational approach could be applied to investigate the role of this compound in oxidation reactions, for which manganese soaps are sometimes used as catalysts.

Similarly, computational explorations of manganese-catalyzed hydrogenation reactions have used DFT to deconvolute the stereoelectronic effects that govern catalyst performance. researchgate.net These studies analyze the energetics of the catalytic cycle, including steps like H₂ activation and hydride transfer, providing a rational basis for catalyst design and optimization. researchgate.net This type of mechanistic investigation could shed light on how the long alkyl chains of the myristate ligands might influence the catalytic activity of the manganese center.

The table below outlines the types of mechanistic questions that can be addressed using computational modeling for systems analogous to this compound.

Mechanistic Question Computational Approach System of Interest Derived Insights
Substrate BindingGeometry OptimizationEnzyme active sites, Catalytic complexesPreferred binding modes and energies.
Reaction PathwayTransition State Search (e.g., QST2/3, NEB)Mn-catalyzed oxidation/hydrogenationStep-by-step mechanism, identification of intermediates. researchgate.netrsc.org
Activation Energy BarriersFrequency Calculations on Stationary PointsCatalytic cyclesRate-determining steps, reaction kinetics. rsc.org
Role of LigandsComparative calculations with modified ligandsMn corroles, Mn hydrogenation catalystsElectronic and steric influence of ligands on reactivity. researchgate.netrsc.org

Prediction of Structural and Spectroscopic Parameters

A significant application of theoretical and computational chemistry is the prediction of molecular structures and spectroscopic properties, which can be used to complement and interpret experimental data. rsc.org For this compound, where detailed experimental structural data might be complex due to its potentially polymeric or lamellar nature, DFT calculations can provide invaluable a priori structural models.

DFT-based geometry optimization can predict key structural parameters such as bond lengths, bond angles, and coordination geometries around the manganese(II) center. rsc.orgresearchgate.net For instance, calculations on various Mn(II) complexes with oxygen-donor ligands have successfully predicted coordination numbers and geometries, which are often distorted tetrahedral or octahedral. rsc.org These predicted structures serve as the starting point for all other computational property predictions.

Furthermore, computational methods can predict various spectroscopic parameters. Vibrational frequencies from DFT calculations can be used to simulate and assign infrared (IR) and Raman spectra. researchgate.netmdpi.com For metal carboxylates, this allows for the identification of characteristic symmetric and asymmetric C-O stretching frequencies, which are sensitive to the coordination mode of the carboxylate group (e.g., monodentate, bidentate, bridging).

Calculations can also predict parameters relevant to more specialized spectroscopic techniques. For example, DFT and multireference methods like CASSCF/NEVPT2 can be used to calculate the zero-field splitting (ZFS) parameters (D and E) for high-spin Mn(II) complexes, which are crucial for interpreting electron paramagnetic resonance (EPR) spectra. nih.gov Similarly, TDDFT can predict the energies of core-electron excitations, which can be compared with experimental X-ray absorption spectroscopy (XAS) data to confirm the oxidation state of the manganese atom. nih.gov

The following table summarizes key structural and spectroscopic parameters that can be predicted for manganese(II) complexes using computational methods.

Parameter Computational Method Experimental Correlation Information Gained
Bond Lengths/AnglesDFT Geometry OptimizationX-ray Diffraction3D molecular structure, coordination environment. rsc.org
Vibrational FrequenciesDFT Frequency CalculationIR/Raman SpectroscopyIdentification of functional groups, coordination modes. researchgate.netmdpi.com
Electronic TransitionsTDDFTUV-Vis SpectroscopyElectronic structure, nature of excited states. nih.govnih.gov
Zero-Field Splitting (D, E)DFT, CASSCF/NEVPT2EPR SpectroscopyElectronic ground state fine structure, magnetic anisotropy. nih.gov
Core Excitation EnergiesTDDFTX-ray Absorption Spectroscopy (XAS)Metal oxidation state and local environment. nih.gov

Advanced Applications of Manganese 2+ Myristate and Manganese Ii Carboxylates in Materials Science and Catalysis

Catalytic Activity in Organic Transformations

Manganese carboxylates have demonstrated considerable catalytic activity in a variety of organic reactions, from oxidation and hydrogenation to polymerization and environmental catalysis. The specific nature of the carboxylate ligand can influence the solubility, stability, and catalytic efficacy of the manganese complex.

Oxidative Catalysis

Manganese complexes, including those with carboxylate ligands, are well-known for their ability to catalyze oxidation reactions. They can activate various oxidants and participate in electron transfer processes.

Alkyl Hydroperoxide Activation: Manganese complexes are effective in activating alkyl hydroperoxides for radical polymerization processes, a critical step in the manufacturing of protective coatings. nih.govchemrxiv.org Complexes of manganese with ligands like N,N',N''-trimethyl-1,4,7-triazacyclonane (tmtacn) can catalyze the decomposition of alkyl hydroperoxides in apolar solvents. nih.govchemrxiv.org The stability and oxidation state of the manganese catalyst play a crucial role in the curing progress of resins. nih.govchemrxiv.org While cobalt-based catalysts have traditionally been used for this purpose, manganese complexes are being explored as more sustainable alternatives. nih.govchemrxiv.org

Periodate Oxidation: In combination with periodate, catalytic amounts of permanganate (B83412), which can be formed in situ from Mn(II) sources in the presence of a strong oxidant, can readily oxidize olefinic double bonds. cdnsciencepub.comcdnsciencepub.com This reaction typically proceeds in a mildly alkaline aqueous solution (pH 7-10). cdnsciencepub.com The proposed mechanism involves the initial oxidation of the olefin by permanganate to form hydroxyketones, which are then rapidly cleaved by periodate. cdnsciencepub.com

Catechol Oxidation: Manganese complexes exhibit significant catecholase activity, catalyzing the aerobic oxidation of catechols to their corresponding o-quinones. acs.orgproquest.comnih.govrsc.org This reactivity is inspired by copper-containing metalloenzymes like catecholase and tyrosinase. proquest.com The catalytic cycle can involve mononuclear Mn(II)-semiquinonate and bis(μ-oxo)dimanganese(III,III) complexes. acs.org In some systems, dioxygen is reduced to water, mimicking the four-electron reduction seen in natural catechol oxidases. acs.org The turnover numbers for these catalytic oxidations can be quite high, demonstrating the efficiency of these manganese-based catalysts. nih.govrsc.org

Catalyst SystemSubstrateProductKey Findings
[MnIII2(μ-oxo)2(TPA)2]2+3,5-di-tert-butylcatechol3,5-di-tert-butyl-1,2-benzoquinoneCatalytic cycle involves both Mn(II) and Mn(III) species; dioxygen is reduced to water. acs.org
[(Cl)2Mn(RCOOET)]Catecholo-quinoneCatalyzes the oxidation at a rate of 3.74 µmol L−1 min−1 in THF. proquest.com
Mononuclear Mn complexes3,5-di-tert-butylcatechol3,5-di-tert-butylquinoneExhibit saturation kinetics with turnover numbers (kcat) up to 230 h-1. nih.gov
Mn(II)-Schiff base complexCatecholo-quinoneShows very high catalytic efficiency with a kcat of 3.10 × 10^6 h−1. rsc.org

Hydrogenation and Depolymerization Catalysis

Manganese-based catalysts are emerging as sustainable alternatives to precious metal catalysts for hydrogenation and depolymerization reactions.

Hydrogenation: Homogeneous manganese complexes have been successfully employed in the hydrogenation of various organic functional groups, including ketones and carbonates. nih.govelsevierpure.comacs.org For instance, a manganese pincer complex can catalyze the hydrogenation of organic carbonates to methanol (B129727) and alcohols, offering an indirect route for the conversion of CO2 to methanol. elsevierpure.com The hydrogenation of ketones can be achieved under mild, base-free conditions using bench-stable Mn(I) alkyl complexes. acs.org These reactions often involve metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. elsevierpure.com

Depolymerization: Manganese peroxidase, an enzyme, has been shown to catalyze the in vitro depolymerization of lignin (B12514952), a complex biopolymer. nih.gov This suggests the potential for synthetic manganese complexes to be developed for similar applications in biomass conversion. nih.gov The catalytic depolymerization of lignin into valuable aromatic monomers is a key area of research for the development of biorefineries. lbl.govnih.govmdpi.com While much of the work has focused on other metals, the fundamental principles can be applied to the design of manganese-based catalysts.

Polymerization Catalysis and Organometallic-Mediated Radical Polymerization

Manganese compounds have found applications in polymerization catalysis, including radical polymerization processes.

Polymerization Catalysis: Manganese complexes can act as initiators for the radical polymerization of alkenes through the activation of alkyl hydroperoxides. nih.govchemrxiv.org Furthermore, manganese-salen compounds have been shown to catalyze both the hydrosilylation polymerization of dicarbonyls and the dehydrogenative cross-coupling of diols with hydrosilanes to produce poly(silylether)s. nih.gov This versatility allows for the synthesis of polymers with varied backbones and functionalities. nih.gov

Organometallic-Mediated Radical Polymerization: Organometallic manganese compounds, such as manganese carbonyls, are utilized in photo-induced polymerization processes. wiley-vch.de Visible light can induce the homolytic cleavage of the Mn-Mn bond in Mn2(CO)10, generating metal-centered radicals that can initiate polymerization. wiley-vch.de More recently, manganese carbonyl bromide has been used as a photocatalyst for cationic reversible addition–fragmentation chain transfer (RAFT) polymerization of vinyl ethers, enabling the synthesis of well-defined polymers under ambient conditions. acs.org

Polymerization TypeMonomersCatalystKey Features
Radical PolymerizationAlkenesMn complexes with tmtacnInitiated by alkyl hydroperoxide activation. nih.govchemrxiv.org
Hydrosilylation/Dehydrogenative CouplingDicarbonyls, Diols, HydrosilanesManganese-salen compoundProduces poly(silylether)s. nih.gov
Cationic RAFT PolymerizationVinyl ethersManganese carbonyl bromideInduced by visible light; provides good control over polymer architecture. acs.org

Environmental Catalysis

Manganese-based materials are being investigated for various environmental applications due to their low cost and environmental compatibility.

NOx Reduction: While specific studies on manganese(2+) myristate for NOx reduction are not prominent, manganese oxides are well-established catalysts for the selective catalytic reduction (SCR) of NOx with ammonia. The redox properties of manganese are central to the catalytic cycle, allowing for the conversion of harmful nitrogen oxides into nitrogen and water.

Oxygen Evolution Reaction (OER): Manganese oxides are extensively studied as electrocatalysts for the oxygen evolution reaction, a critical process in water splitting for hydrogen production. researchgate.netrsc.org The catalytic activity is often associated with the Mn(III)/Mn(IV) redox couple. researchgate.net Layered manganese oxides treated with carboxylate groups have shown OER activity at low overpotentials, highlighting the role of the carboxylate in modulating the catalytic properties. nih.gov The presence of carboxylate groups can lower the potential required for the Mn(III) to Mn(IV) transition. nih.gov

Electrocatalytic Sensing

The redox activity of manganese complexes makes them suitable for use in electrocatalytic sensors. While specific applications of this compound in this area are not widely reported, the fundamental principles of manganese electrochemistry are relevant. Manganese complexes can be immobilized on electrode surfaces to catalyze the oxidation or reduction of target analytes, leading to a measurable electrical signal.

Development of Functional Materials

Manganese carboxylates, including this compound, serve as valuable precursors for the synthesis of a variety of functional materials. researchgate.net The long alkyl chain of the myristate ligand, for instance, can influence the properties of the resulting materials, such as their solubility and processability.

Manganese carboxylates are used to create metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. acs.orgmdpi.comresearchgate.net The choice of the carboxylate ligand and other coordinating species allows for the tuning of the MOF's structure and properties. mdpi.com For example, a 3D MOF constructed with a siloxane-spaced dicarboxylic ligand and manganese(II) exhibited hydrophobic properties and thermal stability up to 300 °C. mdpi.com

Furthermore, manganese carboxylate clusters have been synthesized with a range of nuclearities, from dinuclear to large polynuclear aggregates. ufl.edumdpi.com These clusters can exhibit interesting magnetic properties, including single-molecule magnet behavior. ufl.edu The carboxylate ligands play a crucial role in bridging the manganese centers and mediating magnetic exchange interactions. ufl.edu Manganese carboxylates have also been used as precursors for the synthesis of manganese oxide nanoparticles, which have applications in catalysis, energy storage, and biomedical imaging. The thermal decomposition of the carboxylate precursor can yield manganese oxide materials with controlled size, shape, and crystal phase.

Role in Environmental Biogeochemistry

Applications in Bioremediation Research

A comprehensive review of scientific literature reveals a notable absence of direct research on the application of this compound in bioremediation processes. However, the broader class of manganese(II) compounds and their derivatives, particularly manganese oxides which can be formed from Mn(II) precursors, are subjects of extensive research in the environmental remediation of organic pollutants. This section will, therefore, discuss the established role of manganese compounds in bioremediation, providing a scientifically grounded context for the potential, albeit currently unexplored, applications of manganese(II) carboxylates like myristate.

Manganese is a redox-active element that plays a crucial role in the biogeochemical cycling of various elements and the degradation of organic matter. nih.gov The catalytic activity of manganese is primarily associated with its higher oxidation states (Mn(III) and Mn(IV)) in the form of manganese oxides. researchgate.net These oxides can be generated in the environment through the microbial or abiotic oxidation of dissolved Mn(II). nih.govmdpi.com

The primary mechanism by which manganese oxides contribute to bioremediation is through the oxidative degradation of a wide range of organic pollutants. These pollutants include phenolic compounds, halogenated hydrocarbons, and polycyclic aromatic hydrocarbons. The high surface area and strong oxidizing potential of manganese oxides make them effective catalysts in breaking down these complex organic molecules into simpler, less toxic compounds. researchgate.net

Research has shown that manganese-oxidizing bacteria and fungi can play a significant role in the bioremediation of contaminated sites. umn.edu These microorganisms facilitate the precipitation of manganese oxides, which then act as reactive surfaces for the degradation of pollutants. nih.gov For instance, in some aquatic environments, microbially-mediated manganese oxide formation has been linked to the natural attenuation of organic contaminants. umn.edu

While direct studies on this compound are not available, it is conceivable that as a source of Mn(II) ions, it could potentially contribute to bioremediation processes in several ways:

Source of Mn(II) for Microbial Oxidation: this compound could serve as a precursor for the biological formation of catalytically active manganese oxides. Microorganisms capable of oxidizing manganese could utilize the Mn(II) from this compound, leading to the in-situ generation of reactive mineral phases that can degrade organic pollutants. nih.govmdpi.com

It is important to emphasize that these potential applications are speculative and require dedicated research for validation. Future studies could explore the bioavailability of Mn(II) from this compound to manganese-oxidizing microorganisms and assess its efficacy in promoting the degradation of specific organic pollutants in controlled laboratory and field experiments.

Due to the lack of specific research on this compound in bioremediation, a data table with detailed research findings cannot be provided at this time.

Bioinorganic Chemistry of Manganese 2+ Myristate Analogues

Interactions with Biomolecules (e.g., DNA Structure and Function)

Manganese(II) coordination compounds, serving as analogues for manganese(2+) myristate, have demonstrated notable interactions with DNA. The nature and mode of this binding are critical to understanding their potential biological effects.

Research indicates that many manganese(II) complexes can bind to calf-thymus DNA (CT-DNA) primarily through an intercalative mode. frontiersin.orgmdpi.comnih.gov This involves the insertion of a part of the complex, typically a planar aromatic ligand, between the base pairs of the DNA double helix. This interaction is often confirmed by viscosity measurements, where an increase in the relative viscosity of a DNA solution upon addition of the complex suggests a lengthening of the DNA helix, a characteristic of intercalation. mdpi.com

The specific ligands coordinated to the Mn(II) center significantly influence the binding affinity. For instance, complexes containing electron-donating groups may exhibit enhanced DNA binding due to favorable hydrophobic interactions with the DNA surface. frontiersin.org Some manganese complexes have shown the ability to bind tightly to CT-DNA, allowing them to compete with known intercalating agents like ethidium (B1194527) bromide. frontiersin.org Beyond intercalation, other binding modes such as groove binding or electrostatic interactions have also been proposed. frontiersin.org

Direct interaction of the Mn(II) ion itself with DNA has also been studied. At specific molar ratios, Mn²⁺ ions can induce a conformational change in the DNA structure towards the C-form. nih.gov The manganese ion can interact with both the phosphate (B84403) oxygen atoms of the DNA backbone and the nucleotide bases, which at high concentrations can lead to a destabilization of the double helix. nih.gov

Mn(II) Complex/Analogue Proposed DNA Interaction Mode Key Findings
Mn(II)–flumequine complexesIntercalationBinds tightly to CT-DNA, competing with ethidium bromide. frontiersin.org
Mn(II) complexes with NSAID ligandsIntercalationInteraction confirmed by an increase in the relative viscosity of DNA solutions. mdpi.comnih.gov
Mn(II) ions (MnCl₂)Phosphate and base bindingInduces conformational transition towards C-form DNA; destabilizes the double helix at high concentrations. nih.gov
Mn(II) complex with pyridine (B92270) ligandCross-linkingThe complex demonstrated higher binding efficiency to CT-DNA than the ligand alone. utq.edu.iq

Enzyme Mimicry and Biological Catalysis (e.g., Superoxide (B77818) Dismutase Analogues and Oxygen Metabolism)

A prominent area of research for manganese(II) compounds is their ability to mimic the function of native enzymes, particularly superoxide dismutase (SOD). SODs are crucial antioxidant enzymes that catalyze the dismutation of the superoxide anion radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov

Manganese-based complexes are considered excellent candidates for SOD mimics for several reasons. They have a reduced capacity to generate highly reactive and damaging hydroxyl radicals from the hydrogen peroxide product, a common issue with iron- and copper-based mimics. uoc.gr Furthermore, their low molecular weight allows them to penetrate cellular compartments that are inaccessible to the large native SOD enzyme. uoc.gr

The catalytic mechanism involves the manganese center cycling between its Mn(II) and Mn(III) oxidation states. acs.orgwikipedia.org

Oxidation: Mn(II) reacts with a superoxide anion, becoming oxidized to Mn(III) and producing hydrogen peroxide.

Reduction: Mn(III) reacts with a second superoxide anion, being reduced back to Mn(II) and releasing molecular oxygen.

This catalytic cycle allows a single complex to neutralize numerous superoxide radicals. The effectiveness of these mimics is highly dependent on the ligand structure, with pentaaza macrocycles, porphyrins, and salen-type ligands being extensively studied to create stable and highly active compounds. acs.orgwikipedia.orgmdpi.com Some manganese complexes have demonstrated catalytic rate constants that approach the potency of the native SOD enzymes. nih.gov

In the broader context of oxygen metabolism, manganese complexes are also investigated for their role in catalyzing oxygen evolution reactions, a process fundamental to photosynthesis. nih.govnih.gov This chemistry typically involves higher oxidation states, such as the Mn(III)/Mn(IV) redox couple. nih.gov

Class of Mn SOD Mimic Example Compound/Ligand Type Key Characteristics
Penta-azamacrocyclicM40401, M40403High stability and specificity for the superoxide anion. wikipedia.org
Porphyrin-basedMnTBAP, MnTMPyPPotent catalysts of O₂•⁻ dismutation; can reduce damage from peroxynitrite. nih.govwikipedia.org
Salen-typeEUK-134Stable complexes that can mimic both SOD and catalase activity. wikipedia.orgmdpi.com
Low-molecular weight carboxylatesMn(II) lactateDemonstrates SOD-like activity, though lower than native enzymes. nih.gov

Biological Activity of Manganese(II) Coordination Compounds (e.g., Antioxidant Properties)

The ability of manganese(II) coordination compounds to act as SOD mimics is a specific example of their broader antioxidant capabilities. These complexes are considered effective agents against a range of reactive oxygen species (ROS), thereby helping to mitigate oxidative stress, which is implicated in numerous diseases. frontiersin.orgnih.gov

The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals in chemical assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. frontiersin.orgmdpi.com

Mn(II) Complex Type Antioxidant Assay Reported Activity
Mn(II) complexes with NSAID ligandsABTS radical scavengingActivity for several complexes (e.g., with mefenamato, tolfenamato ligands) was significantly higher (92.6–99.6%) than the reference compound trolox (B1683679) (91.8%). mdpi.com
Mn(II) complexes with heteroaromatic ligandsRadical scavengingAll tested compounds possess radical scavenging activity comparable to ascorbic acid. frontiersin.org
Manganosalen complexesSOD/Catalase probesScavenging of ROS varied depending on the specific manganosalen model, leading to different levels of improvement in cell survival under oxidative stress. nih.gov
Mn(II) complex with open-chain diaminoethane ligandCellular antioxidant effectsShown to provide anti-inflammatory and antioxidant effects in intestinal epithelial cells. nih.gov

Future Directions and Emerging Research Avenues for Manganese 2+ Myristate

Rational Design of High-Performance Systems with Myristate Ligands

The rational design of materials containing myristate ligands, including manganese(2+) myristate, is a key focus for creating high-performance systems. This approach involves the deliberate and precise control of molecular structures to achieve specific functional outcomes. By tuning the properties of the manganese center and the myristate ligand, researchers can develop advanced materials for catalysis, biomedical applications, and materials science.

One promising area is the development of novel catalysts. Manganese is an attractive option for sustainable catalysis due to its natural abundance, low cost, and low toxicity. nih.govnih.gov The myristate ligand can influence the solubility, stability, and catalytic activity of the manganese complex. Future research will likely focus on designing this compound-based catalysts for specific organic transformations, such as C-H functionalization, which is a powerful strategy for creating complex molecules for pharmaceuticals and agrochemicals. nih.govnih.gov

In the biomedical field, the rational design of manganese-based nanoplatforms is gaining significant attention. researchgate.net These systems can be engineered for various purposes, including magnetic resonance imaging (MRI), drug delivery, and therapy. researchgate.netnih.govnih.gov The myristate ligand can be used to control the size, morphology, and surface properties of these nanoparticles, which in turn affects their biocompatibility and targeting capabilities. nih.gov For instance, manganese oxide nanoparticles can be designed to be responsive to the tumor microenvironment, releasing manganese ions that enhance MRI signals for precise diagnosis. researchgate.net The design principles for such systems often involve creating a stable complex that can respond to specific biological stimuli. chemrxiv.org

The table below outlines potential areas for the rational design of systems incorporating myristate ligands.

Application Area Design Strategy Targeted Performance Relevant Research Findings
Sustainable Catalysis Modification of ligand structure to influence catalyst solubility and electronic properties.High efficiency and selectivity in organic synthesis, such as C-H functionalization.Manganese is a cost-effective and low-toxicity metal for sustainable catalysis. nih.govnih.gov
Biomedical Imaging Engineering nanostructures with controlled size and surface chemistry using myristate as a capping agent.Enhanced MRI contrast, targeted delivery to specific tissues, and stimulus-responsive signal activation.Manganese oxide nanoparticles can be designed for tumor-specific MRI signal enhancement. researchgate.netnih.gov
Drug Delivery Creation of myristate-functionalized nanoparticles to encapsulate therapeutic agents.Improved drug solubility, controlled release profiles, and targeted delivery to disease sites.The lipophilic nature of the myristate chain can aid in membrane interaction and cellular uptake.
Advanced Materials Incorporation into polymers or metal-organic frameworks (MOFs).Materials with tailored mechanical, thermal, or optical properties.Myristate can act as a binder or functional component in composite materials. specialchem.com

Multidisciplinary Approaches and Interfacial Phenomena Studies

Advancing the understanding and application of this compound necessitates a multidisciplinary approach, integrating principles from chemistry, physics, materials science, and biology. A crucial area of focus within this interdisciplinary framework is the study of interfacial phenomena, which governs how the compound interacts at the boundaries between different phases (e.g., solid-liquid or liquid-liquid). uobaghdad.edu.iq

The behavior of this compound at interfaces is critical for its function in many applications, such as emulsions, suspensions, and biological systems. uobaghdad.edu.iq The myristate ligand, with its long hydrocarbon tail and polar carboxylate head, gives the molecule amphiphilic properties, meaning it is likely to accumulate at interfaces, influencing properties like surface tension. uobaghdad.edu.iq Understanding these interactions is key to controlling the stability of formulations and predicting the compound's behavior in complex environments.

In a biological context, the interaction of manganese ions and myristate ligands with cell membranes is a prime example of interfacial phenomena. scholaris.ca Research has shown that manganese ions can interact with the charged lipid components of membranes, potentially altering their physical properties and function. scholaris.ca The myristate component can facilitate these interactions, potentially influencing cellular uptake and signaling pathways. mdpi.com Future studies will require techniques from biophysics and cell biology to probe these interactions at the molecular level. For example, investigating how this compound affects the fluidity and organization of lipid bilayers can provide insights into its potential biological roles or toxicological effects. scholaris.ca

The following table highlights key areas for multidisciplinary research on this compound.

Research Focus Contributing Disciplines Key Questions to Address Potential Impact
Membrane Interactions Biophysics, Cell Biology, ChemistryHow does Mn(2+) myristate interact with and cross biological membranes? Does it alter membrane rigidity or domain formation?Understanding biological activity, designing drug delivery systems, assessing biocompatibility. scholaris.ca
Colloidal Stability Materials Science, Physical ChemistryHow does Mn(2+) myristate stabilize or destabilize emulsions and suspensions? What is its role as a surfactant?Development of stable formulations for industrial and pharmaceutical products. uobaghdad.edu.iq
Catalysis at Interfaces Chemical Engineering, Surface ScienceCan Mn(2+) myristate catalyze reactions at the interface between two immiscible liquids (phase-transfer catalysis)?Creation of more efficient and selective catalytic processes. rpi.edu
Nanoparticle Functionalization Nanotechnology, ChemistryHow does the myristate ligand influence the growth, stability, and surface properties of manganese-based nanoparticles?Design of functional nanomaterials for targeted applications in medicine and electronics.

Sustainable Synthesis and Application Development in Emerging Fields

A significant thrust in the future of this compound research is the development of sustainable synthesis methods and the exploration of its applications in emerging technologies. Green chemistry principles are becoming increasingly important in chemical manufacturing to reduce environmental impact. mdpi.com

Traditional methods for synthesizing metal carboxylates often involve organic solvents and high temperatures. wikipedia.org Emerging sustainable approaches aim to minimize or eliminate the use of hazardous substances. mdpi.commdpi.com One such method is mechanochemistry, which involves the solvent-free grinding of reactants. mdpi.com This technique can lead to higher efficiency and a better environmental profile, as measured by metrics like the E-factor and Mass Productivity. mdpi.com Another green approach is the use of bio-based materials, such as plant extracts, as reducing or stabilizing agents in the synthesis of manganese-containing nanoparticles. japsonline.comjapsonline.com Electrochemical synthesis, where a manganese metal anode is oxidized in the presence of myristic acid, represents another mild and ecologically safer alternative. researchgate.net

The development of these sustainable methods is crucial for enabling the use of this compound in new and expanding fields. Potential emerging applications include:

Energy Storage: Manganese oxides are promising materials for supercapacitors and batteries. Synthesis routes using this compound as a precursor could offer better control over the final material's structure and performance.

Environmental Remediation: Manganese-based materials can be used to remove pollutants from water. For example, they can act as adsorbents for heavy metals or as catalysts for the degradation of organic contaminants. mdpi.com

Smart Materials: The properties of this compound could be harnessed in the development of materials that respond to external stimuli like temperature or magnetic fields, finding use in sensors or actuators.

The table below compares conventional and sustainable synthesis routes for metal carboxylates.

Synthesis Method Description Advantages Disadvantages
Conventional Solvent-Based Reaction of a manganese salt with myristic acid or its sodium salt in an organic solvent.Well-established and versatile.Often requires heating, uses potentially hazardous solvents, generates waste. wikipedia.org
Mechanochemistry (Grinding) Solvent-free manual or ball-milling of solid reactants.Reduced solvent use, lower energy consumption, can improve reaction rates. mdpi.comMay not be suitable for all reactions; scalability can be a challenge.
Electrochemical Synthesis Oxidation of a manganese metal anode in a solution containing myristic acid.Mild reaction conditions, high purity of products, avoids harsh chemical oxidants. researchgate.netRequires specialized equipment; conductivity of the medium can be a factor.
Bio-based Synthesis Use of natural extracts (e.g., from plants) as reducing and/or stabilizing agents.Environmentally benign, low cost, utilizes renewable resources. japsonline.comjapsonline.comProduct composition can be variable; purification may be complex.

By focusing on these future directions, the scientific community can unlock the full potential of this compound, paving the way for innovative technologies that are both high-performing and environmentally responsible.

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